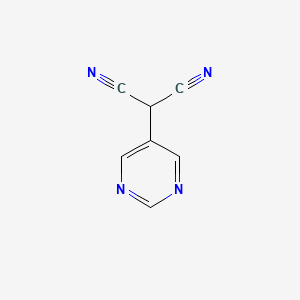

2-(Pyrimidin-5-yl)propanedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Pyrimidin-5-yl)propanedinitrile” is a chemical compound with the molecular weight of 144.14 . It contains a pyrimidine ring, which is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” often involves reactions with carboxylic anhydrides or acid chlorides . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-5-yl)propanedinitrile” is characterized by the presence of a pyrimidine ring. The InChI code for this compound is 1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H .Chemical Reactions Analysis

Pyrimidine derivatives like “2-(Pyrimidin-5-yl)propanedinitrile” can undergo various chemical reactions. For instance, they can participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis

“2-(Pyrimidin-5-yl)propanedinitrile” is a powder at room temperature . It has a molecular weight of 144.14 .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

Pyrimidine derivatives exhibit a wide spectrum of biological activities, such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel bis(2‐(pyrimidin-2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties using various in vitro test systems highlight the compound's potential in medicinal applications (Rani et al., 2012).

Antimicrobial Evaluation

New series of [1,2,4]triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, showcasing their potential in antimicrobial drug development (Gomha et al., 2018).

Inhibitor Synthesis and Biological Activity

The development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors illustrates the potential of pyrimidine derivatives in cancer therapy. These compounds were identified as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2), with further optimization leading to low nanomolar Ki values against CDK2, consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Pyrimidine-thiones derivatives were synthesized and showed good inhibitory action against acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms I and II, indicating their potential in developing treatments for conditions associated with these enzymes (Taslimi et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “2-(Pyrimidin-5-yl)propanedinitrile” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Pyrimidin-5-yl)propanedinitrile” could involve further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential anti-inflammatory effects, given the known anti-inflammatory properties of pyrimidines . Additionally, the development of new synthesis methods could also be a promising area of research .

Eigenschaften

IUPAC Name |

2-pyrimidin-5-ylpropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-6(2-9)7-3-10-5-11-4-7/h3-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPVHCXZMFREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-5-yl)propanedinitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)